

In-Depth Technical Guide: Structural Analysis of DS-9300 Binding to EP300/CBP

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Compound of Interest

Compound Name: DS-9300

Cat. No.: B15583292

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Abstract

DS-9300 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. This document provides a detailed technical overview of the structural basis of **DS-9300**'s interaction with the catalytic HAT domain of EP300/CBP. By summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows, this guide serves as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. The structural insights presented herein are crucial for understanding the mechanism of action of **DS-9300** and for the development of next-generation EP300/CBP inhibitors.

Introduction

The homologous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-regulators that play a central role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1] A key function of EP300 and CBP is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression. Dysregulation of EP300/CBP HAT activity has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.

DS-9300 has emerged as a highly potent, selective, and orally bioavailable inhibitor of the EP300/CBP HAT domain.^{[1][2]} Its development was guided by a structure-based drug design approach, leveraging detailed atomic-level understanding of the inhibitor-enzyme interaction. This guide delves into the structural and quantitative aspects of **DS-9300**'s binding to EP300/CBP.

Quantitative Data Summary

The inhibitory activity and binding affinity of **DS-9300** and related compounds have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Compound	Target	Assay Type	IC50 (nM)	Reference
DS-9300	EP300 HAT	Biochemical	28	^[1]
DS-9300	CBP HAT	Biochemical	22	^[1]

Compound	Cellular Target	Assay Type	IC50 (nM)	Reference
DS-9300	H3K27 Acetylation	Cellular	54	^[1]

Structural Analysis of the Binding Interaction

The high-resolution crystal structure of the EP300 HAT domain in complex with precursor compounds to **DS-9300** has been instrumental in its structure-based design.^{[1][3]} The structural data reveals the precise binding mode of these inhibitors within the active site of the enzyme.

The inhibitor occupies the substrate-binding pocket of the EP300 HAT domain. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. This comprehensive understanding of the binding mode has enabled the rational design of **DS-9300** with improved potency and selectivity.

Experimental Protocols

Recombinant Protein Expression and Purification

The catalytic HAT domain of human EP300 (residues 1283-1669) is typically expressed in *Escherichia coli* as a fusion protein, for instance with a glutathione S-transferase (GST) tag. The expression is induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a low temperature to enhance protein solubility.

The purification protocol involves affinity chromatography using a glutathione-sepharose resin, followed by cleavage of the affinity tag with a specific protease (e.g., TEV protease). A final size-exclusion chromatography step is performed to obtain a highly pure and homogenous protein sample suitable for structural and biochemical studies.

X-ray Crystallography

- **Crystallization:** The purified EP300 HAT domain is concentrated to approximately 10 mg/mL. For co-crystallization, the protein is incubated with a molar excess of the inhibitor (e.g., a 5-fold molar excess) prior to setting up crystallization trials. Crystals are grown using the hanging drop vapor diffusion method at 20°C. A typical crystallization condition consists of a reservoir solution containing polyethylene glycol (PEG) 3350, an ammonium sulfate salt, and a buffer at a specific pH.
- **Data Collection:** Crystals are cryo-protected using a solution containing a cryo-protectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- **Structure Determination and Refinement:** The collected diffraction data are processed and scaled using software such as HKL2000 or XDS. The structure is solved by molecular replacement using a previously determined structure of the EP300 HAT domain as a search model. The model is then refined using programs like PHENIX or REFMAC5, with manual model building performed in Coot.

EP300/CBP HAT Enzymatic Assay

The inhibitory activity of compounds against the EP300 and CBP HAT domains is determined using a biochemical assay that measures the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone H3 peptide substrate.

A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contains the purified EP300 or CBP HAT domain, the histone H3 peptide substrate, acetyl-CoA, and the test compound at various concentrations. The reaction is allowed to proceed for a defined period at room temperature. The detection reagents, which include a europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor fluorophore (binding to a biotinylated histone peptide), are then added. The TR-FRET signal is measured on a plate reader, and the IC₅₀ values are calculated from the dose-response curves.

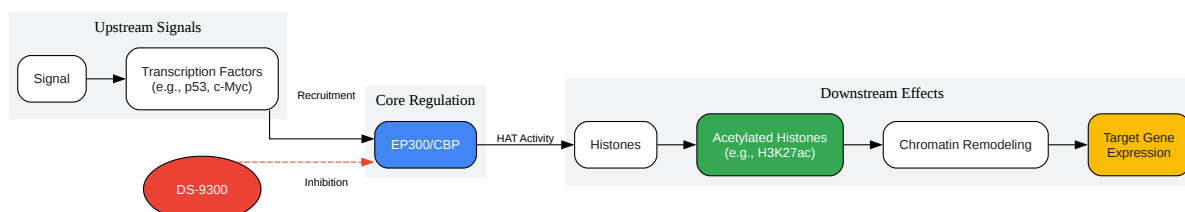
Cellular H3K27 Acetylation Assay

The ability of an inhibitor to engage its target in a cellular context is assessed by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a direct product of EP300/CBP activity.

Human cancer cell lines, such as VCaP, are seeded in multi-well plates and treated with the test compound for a specific duration (e.g., 24 hours). Following treatment, the cells are lysed, and the levels of H3K27ac are quantified using an immunoassay, such as an ELISA or an AlphaLISA. The results are normalized to the total histone H3 levels, and the IC₅₀ values are determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway of EP300/CBP in Transcriptional Regulation



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Caption: EP300/CBP Signaling Pathway and Point of Inhibition by **DS-9300**.

Experimental Workflow for Structure-Based Drug Design of DS-9300



Caption: Structure-Based Drug Design Workflow for the Development of **DS-9300**.

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